molecular formula C9H7Br B8585557 1-Bromo-2-(prop-1-yn-1-yl)benzene

1-Bromo-2-(prop-1-yn-1-yl)benzene

Cat. No.: B8585557
M. Wt: 195.06 g/mol
InChI Key: DDBDGISGGBEWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(prop-1-yn-1-yl)benzene is an organic compound with the molecular formula C9H7Br. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propyne group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(prop-1-yn-1-yl)benzene can be synthesized through various methods. One common approach involves the bromination of phenylacetylene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position relative to the alkyne group.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(prop-1-yn-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in cross-coupling reactions like the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used along with bases like potassium carbonate in solvents like toluene or ethanol.

    Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.

Major Products Formed:

    Substitution Reactions: Products include various substituted phenylpropyne derivatives.

    Coupling Reactions: Biaryl compounds are the major products.

    Reduction Reactions: The major products are alkenes or alkanes, depending on the extent of reduction.

Scientific Research Applications

1-Bromo-2-(prop-1-yn-1-yl)benzene has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(prop-1-yn-1-yl)benzene in chemical reactions involves the activation of the bromine atom and the alkyne group. The bromine atom acts as a leaving group in substitution reactions, while the alkyne group participates in coupling and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

    1-(2-Bromophenyl)ethyne: Similar structure but lacks the propyne group.

    1-(2-Chlorophenyl)-1-propyne: Similar structure with a chlorine atom instead of bromine.

    1-(2-Iodophenyl)-1-propyne: Similar structure with an iodine atom instead of bromine.

Uniqueness: 1-Bromo-2-(prop-1-yn-1-yl)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H7Br

Molecular Weight

195.06 g/mol

IUPAC Name

1-bromo-2-prop-1-ynylbenzene

InChI

InChI=1S/C9H7Br/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,1H3

InChI Key

DDBDGISGGBEWMJ-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=CC=C1Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1M Lithium hexamethyldisilazide solution (6 mL) was added to 1-bromo-2-ethynylbenzene (1 g) in 20 mL tetrahydrofuran at room temperature, and the reaction was stirred 30 minutes. (CH3)2SO4 (0.58 mL) was added and the reaction was stirred 30 minutes. The reaction was poured into 20 mL water, extracted with 2×50 mL ether, and the combined organic layers were dried over Na2SO4, filtered, and the filtrate was concentrated.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C[Si](C)(C)[N-][Si](C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.